molecular formula C20H12ClF3N4O2S2 B2539187 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone CAS No. 339016-53-4

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone

Cat. No. B2539187
CAS RN: 339016-53-4
M. Wt: 496.91
InChI Key: BUNDHAWNIUUWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone is a useful research compound. Its molecular formula is C20H12ClF3N4O2S2 and its molecular weight is 496.91. The purity is usually 95%.
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Scientific Research Applications

Radical Trifluoromethylation

The trifluoromethyl group, with its unique electronic properties, plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in radical trifluoromethylation have expanded its applications. Researchers have explored the introduction of trifluoromethyl groups into carbon-centered radical intermediates, leading to novel compounds with enhanced properties .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within this compound has found extensive use in promoting organic transformations. Specifically, it serves as a privileged motif in H-bond catalysts. These catalysts facilitate various reactions by leveraging hydrogen bonding interactions, making them valuable tools in synthetic chemistry .

Trifluoromethyl-Containing Heterocycles

The direct synthesis of trifluoromethyl-containing heterocycles has garnered significant attention. Researchers have explored reactions involving trifluoroacetimidoyl chlorides (TFAICs) and derivatives, such as trifluoroacetimidohydrazides (TFAIHs) and CF3-imidoyl sulfoxonium ylides (TFISYs). These heterocycles exhibit diverse properties and applications, making them relevant in drug discovery and materials science .

properties

IUPAC Name

1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4O2S2/c21-14-6-12(20(22,23)24)9-26-15(14)7-13-3-4-17(32-13)16(29)10-31-19-28-27-18(30-19)11-2-1-5-25-8-11/h1-6,8-9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNDHAWNIUUWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-ethanone

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